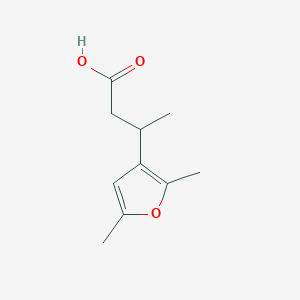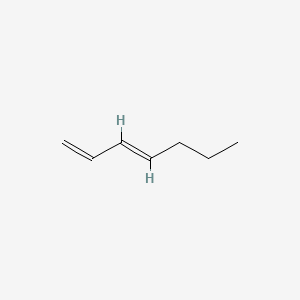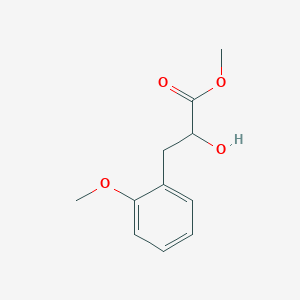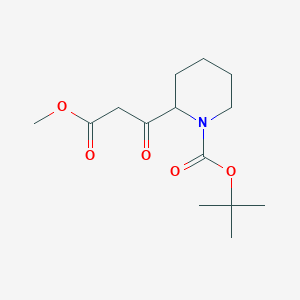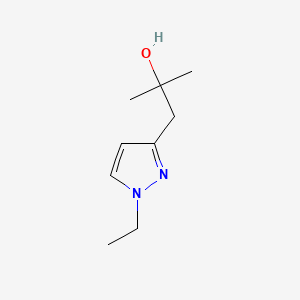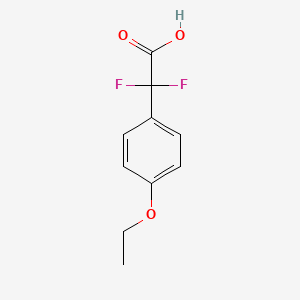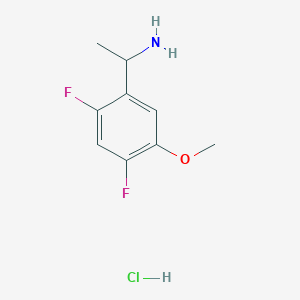
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-methoxybenzaldehyde.
Synthetic Routes: The key steps include the formation of the ethanamine side chain through reductive amination or other suitable methods.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and automated systems.
化学反应分析
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, ranging from simple derivatives to complex multi-functional compounds.
科学研究应用
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2,5-Difluoro-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the difluoro and methoxy groups.
1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine: Another similar compound with different substitution patterns on the phenyl ring.
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound has a different arrangement of the difluoro and methoxy groups, leading to distinct chemical properties.
属性
分子式 |
C9H12ClF2NO |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
1-(2,4-difluoro-5-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)6-3-9(13-2)8(11)4-7(6)10;/h3-5H,12H2,1-2H3;1H |
InChI 键 |
APGLYDUVZYLQGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1F)F)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
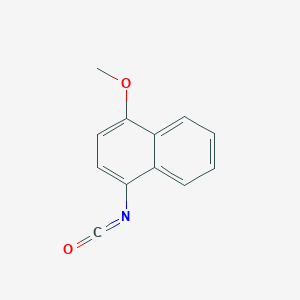
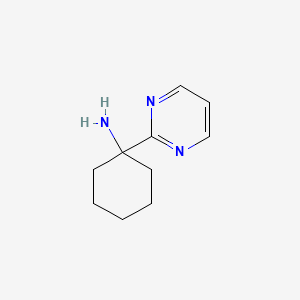
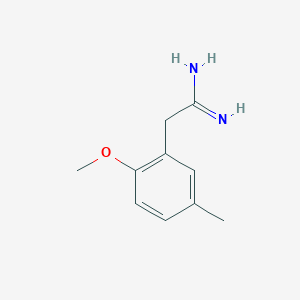
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
